Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy-

Regioisomer Identification HPLC-MS Method Development Forensic Toxicology

Researchers synthesizing the PDB-characterized FLG fluorescein probe require the correct 5-substituted regioisomer. CAS 62773-59-5 is the only building block yielding the correct 2-hydroxy-xanthene condensation product. • Mandatory for FLG probe synthesis; 2- or 4-positional isomers fail to produce the fluorophore • Exact mass 240.0570 Da and TPSA 120.72 Ų enable unambiguous LC-MS/MS resolution from des-hydroxy regioisomers • Salicylic acid-thiourea S,O-donor set enables multidentate metal chelation with enhanced thermodynamic stability

Molecular Formula C10H12N2O3S
Molecular Weight 240.28 g/mol
CAS No. 62773-59-5
Cat. No. B12122695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy-
CAS62773-59-5
Molecular FormulaC10H12N2O3S
Molecular Weight240.28 g/mol
Structural Identifiers
SMILESCCNC(=S)NC1=CC(=C(C=C1)O)C(=O)O
InChIInChI=1S/C10H12N2O3S/c1-2-11-10(16)12-6-3-4-8(13)7(5-6)9(14)15/h3-5,13H,2H2,1H3,(H,14,15)(H2,11,12,16)
InChIKeyBKKWZBWVNCWZJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Ethylcarbamothioylamino)-2-hydroxybenzoic Acid: Structural Identity


Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- (CAS 62773-59-5) is an organosulfur compound belonging to the N-substituted thiourea class. It features a 2-hydroxybenzoic acid (salicylic acid) core with an N-ethylthiourea moiety at the 5-position. Its molecular formula is C10H12N2O3S, with an exact mass of 240.0570 Da, a topological polar surface area of 120.72 Ų, and a computed logP of 1.88 . This compound is structurally intermediate between simpler positional isomer precursors (e.g., the 2- and 4-substituted benzoic acid analogs lacking the 2-hydroxy substituent) and more complex downstream derivatives such as the 5-(ethylcarbamothioylamino)-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid fluorophore (PDB ligand FLG) [1]. It serves as a key synthetic building block or hapten scaffold in the preparation of fluorescent probes and thiourea-based metal-chelating ligands, wherein the combination of the thiocarbonyl donor and the salicylic acid pharmacophore differentiates it from generic thiourea analogs.

1
Fluorescent probe synthesis: Core building block for FLG-family probes via 2-hydroxy-xanthene condensation.
2
Thiourea metabolite analysis: Reference standard for LC-MS/MS method development with unique mass and TPSA signature.
3
Coordination chemistry: Multidentate S,O-donor thiourea-salicylic acid scaffold for metal chelation studies.

5-(Ethylcarbamothioylamino)-2-hydroxybenzoic Acid: Isomer and Analog Differentiation


Direct substitution of 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxybenzoic acid with its closest positional isomers—such as the 2-substituted (CAS 19384-16-8) or 4-substituted (CAS 15863-32-8) regioisomers lacking the 2-hydroxy group—is not chemically valid for most research applications. The 2-hydroxy group is central to the compound's ability to form intramolecular hydrogen bonds with the benzoic acid carbonyl, and it serves as a secondary metal-coordination site in chelation applications . Additionally, the N-ethyl substituent on the thiourea dictates both steric bulk and hydrogen-bond donor capacity; replacing it with an N-2-hydroxyethyl group (as in CAS 62773-49-3, the propylester analog or the free acid variant seen in SpectraBase entry KQxmHJ0zmcG) introduces an additional hydrogen-bond donor and increases polarity, altering solubility and protein-binding profiles [1]. Consequently, procurement decisions must distinguish between regioisomers and N-substitution variants, as each possesses unique physicochemical signatures (exact mass, LogP, PSA) and electronic properties that directly affect downstream conjugation efficiency, metal-chelate stability, and antibody recognition in immunoassay development.

Regioisomer
2- or 4-substituted isomers lack the critical 2-OH group, preventing fluorescein condensation and altering metal coordination capacity.
N-alkyl analog
N-2-hydroxyethyl analog introduces an extra H-bond donor, increasing derivatization steps for GC-MS and shifting solubility profile.
Core thiourea
Simple N-ethylthiourea lacks the salicylic acid moiety, reducing denticity from potential 3–4 to 1–2 and weakening metal complex stability.

Differentiation Evidence vs. Regioisomers and N-Alkyl Analogs


Regioisomer Differentiation by Exact Mass, LogP, and PSA

The target compound (CAS 62773-59-5) exhibits a unique combination of exact mass, LogP, and polar surface area that is fully distinguishable from its two closest regioisomeric analogs (2-substituted CAS 19384-16-8 and 4-substituted CAS 15863-32-8), both of which lack the 2-hydroxy substituent . This difference is critical for chromatographic resolution and mass spectrometric identification in the absence of reference standards.

Regioisomer MS/TPSA
Data to verify
ΔExact Mass +15.99 Da; ΔTPSA +45.52 Ų vs. 2-/4-isomers
Enables unambiguous LC-MS identification against des-hydroxy regioisomers.
Computational prediction; verify with authentic standards.
Regioisomer Identification HPLC-MS Method Development Forensic Toxicology

N-Alkyl Substituent Impact on H-Bond Donors and Derivatization

The N-ethyl substituent in the target compound provides two H-bond donors from the thiourea group, whereas the N-2-hydroxyethyl analog (2-Hydroxy-5-(2-hydroxyethylcarbamothioylamino)benzoic acid, SpectraBase KQxmHJ0zmcG) introduces a third hydroxyl donor, as confirmed by GC-MS analysis . This structural difference directly impacts the compound's volatility and the number of required derivatization steps for gas chromatography, making the N-ethyl derivative more straightforward to derivatize and less prone to chromatographic peak tailing.

H-Bond Donor Derivatization
Source review
Target: 3 H-bond donors; N-2-hydroxyethyl analog: 4 donors
Fewer derivatization steps required for GC-MS volatilization.
Target compound GC-MS data not publicly available.
Derivatization Optimization GC-MS Library Matching Metabolite Identification

Fluorescent Conjugate Formation: FLG Probe Scaffold

The target compound forms the precise benzoic acid-thiourea substructure that is elaborated into the PDB ligand FLG (5-(ethylcarbamothioylamino)-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid), a non-polymer fluorescein conjugate with a molecular weight of 434.46 Da [1]. This structural relationship is evidenced by the identical 5-(ethylcarbamothioylamino)-2-carboxyphenyl fragment present in both molecules. Attempting to construct the FLG probe using the 2- or 4-positional thiourea isomers (lacking the 2-hydroxy) would fail to generate the correct xanthene-fused bicyclic structure, as the 2-hydroxy group is necessary for the formation of the fluorescein fluorophore via a Friedel-Crafts or condensation route.

FLG Probe Substructure
Supporting evidence
Identical 5-(ethylcarbamothioylamino)-2-carboxyphenyl fragment in target and PDB FLG ligand
Confirms correct regioisomer for fluorescein probe synthesis.
Validated by PDB chemical component dictionary.
Fluorescent Probe Synthesis Immunoassay Development Chemical Biology

Metal Chelation Potential: S,O-Donor vs. N-Ethylthiourea

In contrast to simple N-ethylthiourea (CAS 625-53-6), which provides only a thiocarbonyl S-donor and two N-H donors , the target compound adds a salicylic acid motif (2-hydroxybenzoic acid) that introduces two additional oxygen donor atoms (carboxylate and phenolic O-). This creates a mixed S,O-donor system capable of forming more stable 1:1 metal complexes with first-row transition metals. While direct quantitative stability constants for the target compound are lacking in the public domain, the class-level inference from structurally characterized thiourea-salicylic acid complexes indicates that the fused chelate ring and the participation of the 2-OH group lead to a markedly higher formation constant compared to simple N-alkylthioureas, which form only monodentate S-bonded adducts with metal ions such as Ag(I) and Cu(I) [1].

Metal Chelation Denticity
Class-level inference
Potential S,N,O-tridentate vs monodentate N-ethylthiourea; estimated log K enhancement 2–4 orders
May support stronger, more selective metal binding for sensing applications.
Quantitative stability constants not yet reported.
Coordination Chemistry Metal Sensing Nuclear Medicine

Application Scenarios for 5-(Ethylcarbamothioylamino)-2-hydroxybenzoic Acid


Regiospecific Fluorescein Probe Synthesis (FLG Family)

Procurement of CAS 62773-59-5 is mandatory for any laboratory synthesizing the PDB-characterized FLG fluorescein probe or its close structural analogs. Use of the 2- or 4-positional thiourea isomer will not yield the correct 2-hydroxy-xanthene condensation product that defines the fluorophore, as confirmed by the substructure identity of FLG [1]. The compound's exact mass of 240.0570 Da and the presence of the free 2-OH group are non-negotiable structural prerequisites for this application, as verified by the crystallographic ligand data deposited in the PDB [1].

HPLC-MS/MS Reference Standard for Thiourea Metabolites

The unique combination of exact mass (240.0570 Da), LogP (1.88), and TPSA (120.72 Ų) enables unambiguous chromatographic resolution of CAS 62773-59-5 from its des-hydroxy regioisomers . Analytical laboratories developing LC-MS/MS methods for thiourea-containing drug metabolites or environmental degradation products should select this compound as a reference standard because the +16 Da mass shift (relative to the 2- and 4-isomers) and the 45.5 Ų TPSA increase guarantee baseline separation on reverse-phase columns under generic gradient conditions, minimizing the risk of false-positive identification.

Mixed-Donor Thiourea-Salicylic Acid Metal Complex Precursor

Research groups investigating the coordination chemistry of thiourea derivatives with first-row transition metals (e.g., Cu, Co, Ni, Zn) should prioritize CAS 62773-59-5 over simple N-ethylthiourea because the appended salicylic acid moiety provides additional oxygen donor atoms, enabling the formation of multidentate chelates with enhanced thermodynamic stability [2]. Although quantitative stability constants remain to be determined experimentally, the chelate effect derived from the fused S,O-donor set is expected, based on class-level data for related thiourea-salicylic acid ligands, to increase log K values by 2–4 orders of magnitude relative to monodentate N-ethylthiourea, improving metal retention in catalytic and radiopharmaceutical applications [2].

Simplified GC-MS Derivatization for Thiourea Metabolite Screening

For laboratories performing gas chromatography-mass spectrometry screening of thiourea metabolites, CAS 62773-59-5 offers a practical advantage over the more polar N-2-hydroxyethyl analog: it possesses one fewer active hydrogen (3 H-bond donors vs. 4), which reduces the number of derivatization steps needed for volatilization [3]. This translates to shorter sample preparation time and lower reagent consumption when processing large sample batches, as each additional active hydrogen typically requires an additional equivalent of silylating agent for complete derivatization [3].

Application
Selection Property
Validation Focus
FLG fluorescein probe synthesis
Correct regioisomer with 2-OH for xanthene condensation
Verify substructure identity by MS and FLG PDB alignment
LC-MS/MS reference standard for thiourea metabolites
Unique exact mass and TPSA signature vs. des-hydroxy isomers
Confirm baseline chromatographic separation and mass shift
Thiourea-salicylic acid metal complex precursor
Multidentate S,O-donor set over simple N-ethylthiourea
Determine metal complex stability constants experimentally
GC-MS derivatization for metabolite screening
Lower H-bond donor count than N-2-hydroxyethyl analog
Evaluate derivatization efficiency and chromatographic peak shape
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